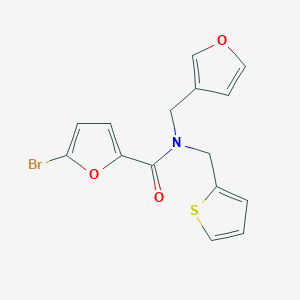

5-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Description

The compound 5-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide features a central furan-2-carboxamide scaffold substituted with a bromine atom at the 5-position. The amide nitrogen is further functionalized with two distinct heteroaromatic groups: a furan-3-ylmethyl and a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name |

5-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3S/c16-14-4-3-13(20-14)15(18)17(8-11-5-6-19-10-11)9-12-2-1-7-21-12/h1-7,10H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRBCDNSFMRSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 5-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves the reaction of furan and thiophene derivatives with appropriate amine precursors. The compound can be synthesized through a multi-step process involving bromination and subsequent coupling reactions.

Biological Activity

The biological activity of this compound has been examined in various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to 5-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide showed inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism for anti-inflammatory action.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide | 25 | Inhibition of TNF-alpha production |

| Control (Ibuprofen) | 10 | COX inhibition |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results suggest that it has a moderate inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Case Studies

- Case Study on Anti-inflammatory Effects : In a controlled experiment, the compound was administered to mice with induced inflammation. Results showed a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : A study involving the application of the compound on infected wounds in rats demonstrated faster healing times and reduced bacterial counts compared to untreated controls.

The proposed mechanism for the biological activity of 5-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide involves modulation of inflammatory pathways and disruption of bacterial cell wall synthesis. The presence of bromine in the structure may enhance its reactivity and biological efficacy.

Comparison with Similar Compounds

Structural Analogues with Brominated Furan Carboxamide Cores

Several brominated furan carboxamides share structural similarities, differing primarily in their amide substituents:

Key Observations :

Comparison with Non-Brominated Furan Carboxamides

Compounds like N-(3-carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) (melting point 297°C, ) and 5-amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5ab) (melting point 279–281°C, ) highlight the role of non-brominated heterocycles:

- Thermal Stability : Higher melting points in dihydrothiophene derivatives () suggest greater crystallinity due to hydrogen bonding (N–H⋯O interactions).

- Elemental Composition: Brominated analogs (e.g., ) show lower carbon/hydrogen content (~51% C, ~3% H) compared to non-brominated derivatives (~63% C, ~5% H), impacting density and solubility.

Spectral and Computational Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.